4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 871217-87-7
VCID: VC6405963
InChI: InChI=1S/C9H8Cl2N4OS/c10-5-1-2-6(11)7(3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17)
SMILES: C1=CC(=C(C=C1Cl)OCC2=NNC(=S)N2N)Cl
Molecular Formula: C9H8Cl2N4OS
Molecular Weight: 291.15

4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 871217-87-7

Cat. No.: VC6405963

Molecular Formula: C9H8Cl2N4OS

Molecular Weight: 291.15

* For research use only. Not for human or veterinary use.

4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol - 871217-87-7

Specification

CAS No. 871217-87-7
Molecular Formula C9H8Cl2N4OS
Molecular Weight 291.15
IUPAC Name 4-amino-3-[(2,5-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C9H8Cl2N4OS/c10-5-1-2-6(11)7(3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17)
Standard InChI Key DDLOOWFDQFIYOR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)OCC2=NNC(=S)N2N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is C₉H₈Cl₂N₄OS, with a molecular weight of 291.16 g/mol. Its IUPAC name derives from the triazole ring numbering: the amino group (-NH₂) occupies position 4, the thiol (-SH) at position 3, and the 2,5-dichlorophenoxymethyl substituent at position 5. The chlorine atoms at the 2 and 5 positions on the phenyl ring introduce steric hindrance and electron-withdrawing effects, which modulate solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₈Cl₂N₄OS
Molecular Weight291.16 g/mol
CAS NumberNot formally assigned
SMILES NotationC1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N
Topological Polar Surface Area104 Ų (estimated)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol likely follows a multi-step protocol analogous to related triazole derivatives:

  • Formation of 2,5-Dichlorophenoxymethyl Chloride:

    • 2,5-Dichlorophenol reacts with chloromethyl methyl ether in the presence of a base (e.g., NaOH) to yield 2,5-dichlorophenoxymethyl chloride.

    • Reaction Conditions: Anhydrous DMF, 60–80°C, 4–6 hours.

  • Nucleophilic Substitution with Triazole Precursor:

    • The intermediate chloride reacts with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃) to form the target compound.

    • Solvent System: DMSO or acetonitrile, reflux for 8–12 hours.

Key Challenges:

  • Steric hindrance from the 2,5-dichloro substituents may reduce reaction yields compared to mono-halogenated analogs.

  • Purification requires column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Reactivity and Functional Group Transformations

Thiol Group Reactivity

The thiol (-SH) group participates in oxidation and alkylation reactions:

  • Oxidation: Treatment with H₂O₂ or I₂ in basic media forms disulfide bridges, critical for dimerization studies.

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to produce thioether derivatives, enhancing lipophilicity for biological assays.

Amino Group Modifications

The amino (-NH₂) group undergoes acylation or sulfonation:

  • Acylation: Acetic anhydride yields the acetylated derivative, reducing polarity for chromatographic separation.

  • Sulfonylation: Tosyl chloride introduces a sulfonamide group, altering hydrogen-bonding capacity.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies on analogs suggest cytotoxicity against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines:

  • IC₅₀ Values: 12–18 µM, with selectivity indices >3 compared to non-cancerous fibroblasts.

  • Mechanism: Apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Triazole Derivatives

CompoundSubstituentAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
4-Amino-5-(2-fluorophenoxymethyl)...2-Fluorophenoxy5.5 (MTB H37Rv)15.2 (MDA-MB-231)
4-Amino-5-(2,6-dichlorophenoxy)...2,6-Dichlorophenoxy11.0 (MTB MDR)22.4 (IGR39)
Target Compound2,5-DichlorophenoxyEstimated: 8–14Estimated: 10–16

Key Trends:

  • Electron-Withdrawing Groups: Chlorine substituents enhance target binding but reduce solubility.

  • Positional Effects: 2,5-Dichloro substitution may improve metabolic stability over 2,6-dichloro analogs .

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